Nitrapyrin

Description

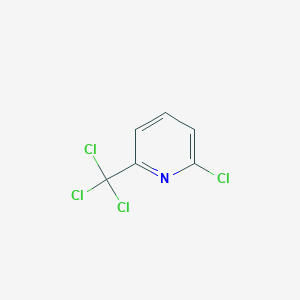

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJJWWUNKIJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024216 | |

| Record name | Nitrapyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor. | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrapyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

100 °C c.c. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrapyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1929-82-4 | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrapyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrapyrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrapyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrapyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRAPYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PCE86U01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/US72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F | |

| Record name | NITRAPYRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/303 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Chloro-6-trichloromethyl pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Mechanism of Action of Nitrapyrin on Nitrosomonas: An In-depth Technical Guide

Executive Summary: Nitrapyrin is a potent nitrification inhibitor that specifically targets ammonia-oxidizing bacteria, with Nitrosomonas being a primary example. Its mechanism of action is centered on the inhibition of the key enzyme responsible for the first step of nitrification, ammonia (B1221849) monooxygenase (AMO). This guide provides a detailed examination of the molecular interactions between this compound and AMO, quantitative data on its inhibitory effects, and comprehensive experimental protocols for studying these interactions. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and environmental microbiology.

Introduction to Nitrification and the Role of Nitrosomonas

Nitrification is a crucial biogeochemical process in the nitrogen cycle, involving the two-step oxidation of ammonia (NH₃) to nitrate (B79036) (NO₃⁻). The first and rate-limiting step, the oxidation of ammonia to hydroxylamine (B1172632) (NH₂OH), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). Nitrosomonas is a genus of gram-negative AOB that plays a significant role in this process in various environments, including soil, freshwater, and wastewater treatment systems.

The key enzyme in this initial step is ammonia monooxygenase (AMO) , a membrane-bound copper-containing enzyme.[1] The activity of Nitrosomonas and other AOB has significant agricultural and environmental implications. While nitrification is essential for providing plants with a usable form of nitrogen, the resulting nitrate is highly mobile in soil and can be lost through leaching, leading to water contamination and reduced nitrogen use efficiency in agriculture. Furthermore, nitrification is a source of nitrous oxide (N₂O), a potent greenhouse gas.

Nitrification inhibitors, such as this compound [2-chloro-6-(trichloromethyl)pyridine], are chemical compounds designed to slow down the nitrification process by targeting AOB.[2] By inhibiting the activity of Nitrosomonas, this compound helps to retain nitrogen in the less mobile ammonium (B1175870) form, which can enhance fertilizer efficiency, reduce nitrate leaching, and decrease N₂O emissions.[2]

The Core Mechanism of Action of this compound

The inhibitory effect of this compound on Nitrosomonas is primarily directed at the ammonia monooxygenase (AMO) enzyme. The mechanism is multifaceted, involving both direct interaction with the enzyme's active site and potential downstream effects from its metabolic transformation.

The Target Enzyme: Ammonia Monooxygenase (AMO)

Ammonia monooxygenase is a complex enzyme that catalyzes the oxidation of ammonia to hydroxylamine. The active site of AMO contains copper, which is essential for its catalytic activity.[1] It is believed that the copper center cycles between reduced (Cu⁺) and oxidized (Cu²⁺) states during the catalytic cycle. The precise structure and mechanism of AMO are still under investigation, but it is clear that the copper center is the primary target for a variety of inhibitors, including this compound.

Dual-Action Inhibition by this compound

This compound exhibits a dual-action mechanism to inhibit AMO activity in Nitrosomonas:

-

Copper Chelation: The primary and most well-established mechanism of this compound is its function as a copper chelator.[3] this compound binds to the copper ions in the active site of AMO, preventing the enzyme from binding to its substrate, ammonia. This action effectively inactivates the enzyme and halts the first step of nitrification.[3][4] This mode of action is considered a form of noncompetitive inhibition.

-

Metabolic Transformation and Non-specific Binding: There is evidence that this compound can also act as a substrate for AMO. Nitrosomonas europaea can oxidize this compound to 6-chloropicolinic acid.[1][5] This metabolic product, along with unmetabolized this compound, can then bind indiscriminately to membrane proteins.[1][5] This non-specific binding may disrupt the overall integrity and function of the cell membrane and associated electron transport chains, further contributing to the inhibition of ammonia oxidation.[1]

Quantitative Data on this compound Inhibition

The potency of this compound as a nitrification inhibitor is reflected in its low effective concentrations. The following table summarizes quantitative data on the inhibitory effects of this compound on Nitrosomonas europaea.

| This compound Concentration (µM) | Nitrite (B80452) Production (% of Control) | Reference |

| 0 | 100% | [6] |

| 10 | ~60% | [6] |

| 25 | ~40% | [6] |

| 50 | ~25% | [6] |

| 100 | ~15% | [6] |

Note: Data is estimated from graphical representations in the cited source and represents the percentage of nitrite produced by N. europaea after a 2-hour incubation period compared to a control without this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Nitrosomonas.

Nitrosomonas europaea Culture and Preparation

-

Culture Medium: Grow Nitrosomonas europaea (e.g., ATCC 19718) in a suitable mineral salts medium, such as ATCC Medium 2265. The medium typically contains (NH₄)₂SO₄ as the ammonia source, along with essential minerals and a buffer (e.g., phosphate (B84403) buffer) to maintain a pH around 7.5-8.0.

-

Cultivation: Incubate the culture in the dark at 25-30°C with gentle agitation to ensure aeration.

-

Cell Harvesting: Harvest cells during the late exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a sterile, ammonia-free buffer (e.g., 50 mM phosphate buffer, pH 7.8) to remove residual medium components.

-

Resuspension: Resuspend the final cell pellet in the same ammonia-free buffer to a desired cell density (e.g., determined by optical density at 600 nm or by protein concentration).

Ammonia Monooxygenase (AMO) Activity Assay (Nitrite Production Method)

This assay measures the rate of nitrite (NO₂⁻) production, the end product of ammonia oxidation by Nitrosomonas.

-

Reaction Setup:

-

Prepare reaction mixtures in sterile tubes or a microplate. Each reaction should contain the ammonia-free buffer, the N. europaea cell suspension, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1% v/v). Include a solvent-only control.

-

Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at the optimal temperature (30°C) to allow the inhibitor to interact with the cells.

-

-

Initiation of Reaction: Start the reaction by adding the substrate, (NH₄)₂SO₄, to a final concentration of 10 mM.

-

Incubation: Incubate the reactions at 30°C with agitation for a defined period (e.g., 1-4 hours), ensuring aerobic conditions.

-

Sampling: At various time points, withdraw aliquots from each reaction.

-

Termination of Reaction: Stop the enzymatic reaction in the aliquots by adding a reagent that halts cell activity or by centrifugation to pellet the cells.

-

Nitrite Quantification: Measure the concentration of nitrite in the supernatant using the Griess reagent method.

-

Add Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution) to the supernatant.

-

Allow the color to develop for 15-20 minutes.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

-

-

Data Analysis: Plot nitrite concentration over time to determine the rate of production. Express the activity in the presence of this compound as a percentage of the activity in the solvent control.

Nitrosomonas Viability Assay

A resazurin-based assay can be used to assess cell viability by measuring metabolic activity.

-

Cell Treatment: Prepare a suspension of N. europaea and expose it to various concentrations of this compound (and a solvent control) as described for the AMO activity assay. Incubate for a relevant period (e.g., 24 hours).

-

Assay Setup:

-

In a 96-well microplate, add a specific volume of the treated cell suspension to each well.

-

Add resazurin (B115843) solution to each well to a final concentration of approximately 10-25 µg/mL.

-

-

Incubation: Incubate the plate in the dark at 30°C for 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viability for each this compound concentration by comparing its fluorescence/absorbance to that of the solvent control.

Gene Expression Analysis of amoA by qRT-PCR

This protocol quantifies the expression of the amoA gene, which encodes a subunit of AMO.

-

Cell Treatment and RNA Extraction:

-

Treat N. europaea cultures with and without this compound for a defined period.

-

Harvest the cells by centrifugation.

-

Immediately extract total RNA using a commercial RNA extraction kit with a DNase I treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or specific reverse primers for amoA.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green or probe-based qPCR master mix.

-

Each reaction should contain the master mix, forward and reverse primers for the amoA gene (e.g., amoA-1F: 5'-GGGGTTTCTACTGGTGGT-3' and amoA-2R: 5'-CCCCTCKGSAAAGCCTTCTTC-3'), and the synthesized cDNA.[7]

-

Include a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Run the qPCR on a real-time PCR instrument with a typical thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for amoA and the housekeeping gene in both treated and control samples.

-

Calculate the relative expression of amoA using the ΔΔCt method.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound inhibition on Ammonia Monooxygenase (AMO).

Caption: Experimental workflow for assessing this compound's effects on Nitrosomonas.

Conclusion

This compound is a highly effective inhibitor of ammonia oxidation in Nitrosomonas, primarily functioning through the chelation of the essential copper co-factor in the active site of ammonia monooxygenase. An additional mechanism involving the metabolic transformation of this compound and subsequent non-specific binding to cellular proteins may also contribute to its inhibitory action. Understanding these mechanisms is vital for optimizing the use of nitrification inhibitors in agriculture to improve nitrogen use efficiency and mitigate environmental impacts. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions between this compound and Nitrosomonas, paving the way for the development of next-generation nitrification inhibitors. Future research should focus on elucidating the precise binding kinetics of this compound with AMO and exploring the potential for resistance development in Nitrosomonas populations.

References

- 1. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Widespread Use of the Nitrification Inhibitor this compound: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of Nitrosomonas europaea colonizing clay minerals from inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lost in translation: the quest for Nitrosomonas cluster 7‐specific amoA primers and TaqMan probes - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Nitrapyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a pivotal compound in modern agriculture, primarily utilized as a nitrification inhibitor to enhance nitrogen fertilizer efficiency. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in environmental studies, agrochemical research, or as a reference compound.

Chemical Structure and Identification

This compound is a chlorinated pyridine (B92270) derivative. The core of the molecule is a pyridine ring, substituted at the 2-position with a chlorine atom and at the 6-position with a trichloromethyl group.[1] This specific arrangement of substituents is crucial for its biological activity as a nitrification inhibitor.

The definitive identification of this compound is established through a combination of nomenclature and chemical identifiers, which are indispensable for regulatory submissions, patent filings, and scientific literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-chloro-6-(trichloromethyl)pyridine |

| CAS Number | 1929-82-4 |

| Molecular Formula | C₆H₃Cl₄N |

| SMILES String | C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl |

| InChI Key | DCUJJWWUNKIJPH-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, solubility, and stability, which are critical parameters for its application and analysis. It typically appears as a colorless to off-white crystalline solid with a sweet odor.[2]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 230.91 g/mol |

| Melting Point | 62-63 °C |

| Boiling Point | 136-138 °C at 11 mmHg |

| Water Solubility | Insoluble (<0.01 g/100 mL at 18 °C) |

| Vapor Pressure | 2.8 x 10⁻³ mmHg at 20 °C |

| LogP (Octanol/Water) | 3.41 |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the photochlorination of 2-methylpyridine (B31789) (also known as α-picoline).[3] This process involves the substitution of hydrogen atoms on the methyl group and the pyridine ring with chlorine atoms.

Protocol: Multi-Stage Liquid-Phase Continuous Chlorination

This method, adapted from patent literature, offers a high-yield and continuous process for this compound production.[4]

Materials:

-

2-methylpyridine (2-picoline)

-

Chlorine gas

-

Nitrogen, helium, or argon (carrier gas)

-

Activated carbon catalyst loaded with metal ion oxides (e.g., Fe, Zn)

Equipment:

-

Multi-stage chlorination reactor system

-

Preheater for reactants

-

Condenser

-

Rectification column

Procedure:

-

Vaporization and Preheating: Liquid 2-picoline is vaporized and mixed with a preheated carrier gas (e.g., nitrogen) and chlorine gas.

-

First-Stage Chlorination: The gaseous mixture is introduced into the first-stage chlorination tank containing the activated carbon catalyst. The reaction is maintained at a temperature of 190-200 °C. The mass flux ratio of 2-picoline to chlorine is approximately 1:6.

-

Subsequent Chlorination Stages: The intermediate product from the first stage continuously flows into subsequent chlorination tanks (e.g., secondary, tertiary, and quaternary). In each stage, additional chlorine is introduced at progressively lower flow rates (e.g., 0.6x, 0.5x, and 0.4x of the initial chlorine flow rate, respectively) while maintaining the temperature at 190-200 °C.

-

Condensation and Purification: The reaction product from the final stage is condensed. The crude this compound is then purified by vacuum rectification to yield the final product with a purity of over 99%.

-

Byproduct Management: The hydrogen chloride gas generated during the reaction is absorbed in water to produce hydrochloric acid. Excess chlorine in the tail gas can be recycled after treatment.

Analytical Characterization

The identity and purity of synthesized this compound, as well as its quantification in various matrices, are typically determined using chromatographic and spectroscopic methods.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Soil

This protocol is based on established methods for the analysis of this compound residues in environmental samples.[5][6]

Sample Preparation:

-

Extraction: A 5-gram soil sample is extracted by sonication and shaking with an acetone/0.1 N hydrochloric acid (90:10) solution.

-

Dilution and Partitioning: An aliquot of the extract is diluted with 0.1 N hydrochloric acid and then extracted with cyclohexane (B81311) containing an internal standard.

-

Analysis: A portion of the cyclohexane extract is analyzed by GC-MS.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent Model 6890A or similar.

-

Column: Agilent DB-1701 (30 m length, 0.25 mm i.d.) or equivalent.

-

Mass Spectrometer: Agilent Model 5973N or similar, operated in positive-ion electron-impact ionization (EI) mode.

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, held for 1 minute, then ramped to 280 °C at 25 °C/min, and held for 5 minutes.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Monitored Ions (m/z): Quantitation and confirmation ions for this compound and its metabolites are selected based on their mass spectra.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Water

This method is suitable for the determination of this compound in aqueous samples.[7]

Sample Preparation:

-

Extraction: Water samples are extracted with a 1:1 (v/v) mixture of hexane (B92381) and toluene.

-

Solid-Phase Extraction (SPE) Cleanup: The combined organic extracts are concentrated and cleaned up using a deactivated silica (B1680970) SPE column.

-

Analysis: The eluate from the SPE column is analyzed by LC-MS/MS.

Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Agilent 6430 triple quadrupole or equivalent, with an Atmospheric Pressure Chemical Ionization (APCI) source.

-

Column: A suitable reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Ionization Mode: Positive ion APCI.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Visualization of Structural Information

The following diagram illustrates the key structural identifiers of this compound.

Caption: Key identifiers and structural components of this compound.

References

- 1. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 2. [Simultaneous determination of this compound and its metabolite residues in food crops by derivatization with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrapyrin, a widely used nitrification inhibitor in agriculture, plays a crucial role in optimizing nitrogen fertilizer efficiency and mitigating environmental nitrogen losses. Understanding its environmental fate, particularly its degradation in soil, is paramount for assessing its long-term efficacy and potential ecological impact. This in-depth technical guide provides a comprehensive overview of the primary degradation products of this compound in the soil environment. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and interpret the soil chemistry of this important agricultural compound.

Primary Degradation Pathway of this compound

The principal degradation pathway of this compound in soil is the hydrolysis of its trichloromethyl group, leading to the formation of its primary and most significant metabolite: 6-chloropicolinic acid (6-CPA) .[1][2][3] This transformation is a critical step in the environmental dissipation of this compound. While other minor degradation products have been suggested, 6-CPA is consistently identified as the main metabolite in soil, as well as in plant and animal systems.[2]

The conversion of this compound to 6-CPA is influenced by a variety of soil physicochemical and microbial factors. Key environmental variables affecting the rate of degradation include soil temperature, pH, organic matter content, and moisture.[1][4][5][6][7] Generally, the degradation rate of this compound increases with higher temperatures and pH.[1][6] The presence of soil microorganisms can also contribute to the breakdown of this compound, although chemical hydrolysis is considered a major degradation route.

Data Presentation: this compound Degradation Kinetics

The persistence of this compound in soil is typically quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on soil conditions. The following table summarizes reported half-life values for this compound under different experimental settings.

| Soil Type | Temperature (°C) | pH | Organic Matter (%) | Half-life (days) | Reference |

| Silt Loam | 21 | 6.8 | Not Specified | 22 | [1] |

| Not Specified | 4 | Not Specified | Not Specified | 92 | [1] |

| Clay Loam | 15 | Not Specified | High | 29 | [8] |

| Sandy Loam | 15 | Not Specified | Low | 18 | [8] |

| Various | Not Specified | 5.5 - 6.8 | Not Specified | Similar degradation at 83 days | [1] |

Experimental Protocols

A comprehensive understanding of this compound's degradation in soil relies on robust and reproducible experimental methodologies. Below are detailed protocols for conducting a soil incubation study and for the analytical determination of this compound and its primary metabolite, 6-CPA.

Soil Incubation Study for this compound Degradation

This protocol outlines a laboratory-based soil incubation study to assess the degradation kinetics of this compound.

1. Soil Collection and Preparation:

-

Collect soil samples from the desired location and depth (e.g., 0-15 cm).

-

Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to ensure homogeneity.

-

Characterize the soil for key properties including pH, organic matter content, texture (sand, silt, clay), and microbial biomass.

2. Experimental Setup:

-

Weigh a standardized amount of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass flasks).

-

Adjust the soil moisture to a specific level, typically 50-60% of the water-holding capacity.

-

Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

-

Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure thorough mixing for uniform distribution.

-

Include control samples (soil without this compound) and sterile control samples (autoclaved soil with this compound) to differentiate between microbial and chemical degradation.

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C). To maintain aerobic conditions, ensure adequate air exchange.

3. Sampling and Extraction:

-

Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).

-

At each sampling point, extract this compound and 6-CPA from the soil samples using an appropriate solvent system. A common method involves shaking the soil with a mixture of acetonitrile (B52724) and water, followed by centrifugation or filtration.

4. Analytical Quantification:

-

Analyze the extracts for this compound and 6-CPA concentrations using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method for this compound and 6-Chloropicolinic Acid

The following is a generalized analytical protocol for the simultaneous determination of this compound and 6-CPA in soil extracts.

1. Sample Extraction:

-

To a known weight of soil (e.g., 10 g), add a specific volume of extraction solvent (e.g., 20 mL of acetonitrile:water, 80:20 v/v).

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) on a mechanical shaker.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to separate the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and 6-CPA are monitored.

-

3. Quantification:

-

Prepare a series of calibration standards of this compound and 6-CPA in a clean solvent or in a matrix-matched solution.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration of this compound and 6-CPA in the soil extracts by comparing their peak areas to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the study of this compound degradation in soil.

Caption: Chemical transformation of this compound to its primary degradation product, 6-chloropicolinic acid, in the soil.

Caption: Step-by-step workflow for conducting a laboratory study on the degradation of this compound in soil.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08714A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Hydrolysis of Nitrapyrin: A Technical Deep Dive into the Pathway to 6-Chloropicolinic Acid

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the hydrolysis pathway of Nitrapyrin, a widely used nitrification inhibitor, to its primary metabolite, 6-chloropicolinic acid (6-CPA). This document is intended for researchers, scientists, and professionals in the fields of environmental chemistry, agriculture, and drug development, offering in-depth insights into the chemical transformation, influencing factors, and analytical methodologies.

This compound [2-chloro-6-(trichloromethyl)pyridine] plays a crucial role in enhancing nitrogen fertilizer efficiency by inhibiting the activity of ammonia-oxidizing bacteria.[1][2] Understanding its environmental fate, particularly its degradation to 6-CPA, is paramount for assessing its efficacy and potential environmental impact. 6-CPA is known to be less effective as a nitrification inhibitor.[1]

The Hydrolysis Pathway: From this compound to 6-Chloropicolinic Acid

The transformation of this compound to 6-chloropicolinic acid is a critical degradation pathway that can occur through both abiotic and biotic processes. The primary mechanism involves the hydrolysis of the trichloromethyl group.

Biotic Transformation:

Microorganisms, particularly the ammonia-oxidizing bacterium Nitrosomonas europaea, can facilitate the oxidation of this compound to 6-CPA.[3][4][5] This transformation is a co-oxidation process, meaning it requires the concurrent oxidation of ammonia, hydroxylamine, or hydrazine.[3][4][5] Isotopic labeling studies have revealed that this biological conversion is mediated by a monooxygenase enzyme. In this reaction, one oxygen atom in the resulting 6-CPA molecule originates from diatomic oxygen (O₂), while the other is incorporated from water (H₂O).[3][4][5]

A proposed mechanism for this biotic oxidation involves the following steps:

-

Oxygenation: A monooxygenase enzyme catalyzes the insertion of an oxygen atom into the trichloromethyl group, forming a halogenated alcohol intermediate.

-

Elimination: This intermediate is unstable and spontaneously releases hydrochloric acid (HCl).

-

Formation of Acid Chloride: The elimination of HCl results in the formation of an acid chloride intermediate.

-

Hydrolysis: The acid chloride intermediate readily undergoes nonbiological hydrolysis to yield the final product, 6-chloropicolinic acid.

Abiotic Hydrolysis:

This compound can also undergo abiotic hydrolysis in aqueous environments. This chemical breakdown is influenced by several environmental factors, with pH and temperature being the most significant.

The proposed pathway for abiotic hydrolysis is as follows:

-

Nucleophilic Attack: Water molecules act as nucleophiles, attacking the carbon atom of the trichloromethyl group.

-

Intermediate Formation: This leads to the formation of an unstable intermediate.

-

Chloride Ion Elimination: Successive elimination of chloride ions and protons occurs.

-

Carboxylic Acid Formation: The process culminates in the formation of the carboxylic acid group, resulting in 6-chloropicolinic acid.

The following diagram illustrates the generalized hydrolysis pathway of this compound to 6-chloropicolinic acid.

Quantitative Data on this compound Degradation

The rate of this compound hydrolysis is highly dependent on environmental conditions. The persistence of this compound is often quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade.

| Matrix | Temperature (°C) | Half-life (days) | Reference |

| Soil | 10 | 43 - 77 | [6] |

| Soil | 20 | 9 - 16 | [6] |

| Water | Not Specified | 7 - 9 | |

| Soil | Not Specified | 3 - 35 |

Factors Influencing the Rate of Hydrolysis:

-

Temperature: Increased temperature generally accelerates the rate of hydrolysis. As indicated in the table, the half-life of this compound in soil is significantly shorter at 20°C compared to 10°C.[6]

-

pH: The pH of the medium can significantly affect the hydrolysis rate, although specific quantitative data on rate constants across a pH range were not detailed in the reviewed literature. Generally, hydrolysis rates of similar compounds are influenced by pH.

-

Soil Moisture and Organic Matter: In soil environments, higher moisture content and organic matter can lead to a decrease in this compound's effectiveness, partly due to increased degradation rates.[6]

Experimental Protocols

The following sections outline generalized methodologies for studying the hydrolysis of this compound and for the quantitative analysis of this compound and 6-CPA.

1. Aqueous Hydrolysis Study Protocol:

This protocol describes a typical laboratory experiment to determine the abiotic hydrolysis rate of this compound.

Methodology:

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9). Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or methanol).

-

Incubation: In amber glass vials to prevent photolysis, spike the buffered solutions with the this compound stock solution to achieve a known initial concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects. Incubate the vials at a constant temperature (e.g., 25°C).

-

Sampling: At specified time intervals, sacrifice replicate vials from each pH and temperature treatment.

-

Sample Preparation and Analysis: At each time point, extract the remaining this compound and the formed 6-CPA from the aqueous sample using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction). Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC-MS/MS.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Calculate the pseudo-first-order rate constant (k) and the half-life (t½) for each condition.

2. Analytical Methodology for this compound and 6-CPA:

The quantification of this compound and its metabolite 6-CPA typically involves chromatographic separation followed by mass spectrometric detection.

Sample Extraction:

-

This compound: Due to its lower water solubility, this compound is often extracted from matrices like soil or water using organic solvents such as a hexane:toluene mixture.

-

6-Chloropicolinic Acid (6-CPA): Being more polar, 6-CPA can be extracted with a dilute basic solution, such as 0.1 N sodium hydroxide.

Chromatographic and Mass Spectrometric Analysis:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common and sensitive technique for the analysis of both compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for this compound.

-

LC-MS/MS Conditions for 6-CPA:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acidified water and acidified methanol (B129727) is often employed.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

MS/MS Transitions: Monitoring specific parent-to-daughter ion transitions enhances selectivity and sensitivity. For 6-CPA, transitions such as m/z 156 → 112 and m/z 158 → 114 have been reported.

-

-

GC-MS Conditions for this compound:

-

Ionization: Electron-impact ionization is commonly used.

-

Monitoring: Selected ion monitoring (SIM) of characteristic ions of this compound.

-

Quantification:

Quantification is typically performed using an external calibration curve prepared with analytical standards of this compound and 6-CPA.

Conclusion

The hydrolysis of this compound to 6-chloropicolinic acid is a key degradation pathway that influences its efficacy as a nitrification inhibitor. This transformation is influenced by a combination of biotic and abiotic factors, with temperature being a critical determinant of its degradation rate in soil. Understanding the kinetics and mechanisms of this pathway is essential for optimizing the use of this compound in agriculture and for assessing its environmental fate. The analytical methods outlined provide a robust framework for the accurate quantification of this compound and its primary metabolite, enabling further research into its environmental behavior.

References

- 1. mdpi.com [mdpi.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Environmental Fate of Nitrapyrin in Agricultural Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrapyrin, a widely used nitrification inhibitor, plays a crucial role in modern agriculture by improving nitrogen use efficiency and reducing nitrogen losses from fertilizers.[1] However, its application necessitates a thorough understanding of its environmental fate to ensure its benefits do not come at an ecological cost. This technical guide provides a comprehensive overview of the degradation, transport, and dissipation of this compound in agricultural ecosystems. It is designed to equip researchers, scientists, and professionals in related fields with the critical data and methodologies required for environmental risk assessment and the development of sustainable agricultural practices.

Data Presentation

The environmental persistence and mobility of this compound are governed by a combination of chemical, physical, and biological processes. The following tables summarize key quantitative data on this compound's half-life and sorption characteristics in soil, which are critical parameters for predicting its environmental behavior.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Various | 4 | 92 | [1] |

| Various | 10 | 43 - 77 | [2] |

| Various | 20 | 9 - 16 | [2] |

| Various | 21 | 22 | [1] |

| Commerce loam | 25 | Halved when increased to 35°C | [3] |

| Canisteo silty clay loam | 24 | - | [3] |

| Nicollet loam | 24 | - | [3] |

| Not specified | 15 | 18 - 29 | [4] |

Note: The half-life of this compound is significantly influenced by temperature, with faster degradation observed at higher temperatures.

Table 2: Sorption Coefficients of this compound in Soil

| Soil Component | Sorption Coefficient (Koc, L/kg) | Reference |

| Soil Organic Carbon | 0.33 - 133 | [1] |

Note: Sorption of this compound in soil is primarily influenced by the organic carbon content. Higher organic matter leads to increased sorption, which can reduce its bioavailability and mobility.

Experimental Protocols

Accurate assessment of this compound's environmental fate relies on standardized and well-defined experimental protocols. This section details the methodologies for key experiments used to determine its degradation, leaching, and sorption in soil.

Soil Incubation Study for Degradation Analysis

Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired agricultural field, typically from the top 15-20 cm. Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

-

Experimental Setup:

-

Weigh a standardized amount of the prepared soil into incubation vessels (e.g., glass jars).

-

Fortify the soil with a known concentration of this compound, typically dissolved in a suitable solvent.

-

Adjust the soil moisture to a specific level, often expressed as a percentage of field capacity or water holding capacity.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

Extract this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), from the soil samples using an appropriate solvent (e.g., hexane:toluene mixture for this compound and a basic solution for 6-CPA).[5][6]

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and 6-CPA.[7][8]

-

-

Data Analysis:

-

Plot the concentration of this compound against time.

-

Calculate the degradation rate constant and the half-life (DT50) of this compound in the soil by fitting the data to a first-order decay model.

-

Column Leaching Study for Mobility Assessment

Objective: To evaluate the potential for this compound and its metabolites to leach through the soil profile.

Methodology:

-

Column Preparation:

-

Pack glass or stainless-steel columns with the prepared soil to a desired bulk density, simulating field conditions.

-

Pre-condition the soil columns by slowly passing a solution (e.g., 0.01 M CaCl2) through them until a steady flow is achieved.

-

-

This compound Application:

-

Leaching Simulation:

-

Sample Analysis:

-

Analyze the collected leachate fractions for the presence and concentration of this compound and 6-CPA using LC-MS/MS or other sensitive analytical methods.[10]

-

After the leaching event, the soil columns can be sectioned into different depth increments.

-

Extract and analyze the soil from each section to determine the distribution of this compound and its metabolites within the soil profile.

-

-

Data Interpretation:

-

Construct breakthrough curves by plotting the concentration of this compound and 6-CPA in the leachate against the cumulative volume of leachate collected.

-

Determine the total amount of this compound and its metabolites leached from the soil column.

-

Batch Equilibrium Study for Sorption Characterization

Objective: To determine the extent to which this compound is adsorbed to soil particles.

Methodology:

-

Experimental Setup:

-

Prepare a series of centrifuge tubes, each containing a known mass of soil.

-

Add a solution of this compound of known initial concentration to each tube. A background electrolyte, such as 0.01 M CaCl2, is typically used.[11][12]

-

Include control tubes with no soil to account for any potential degradation or sorption to the vessel walls.

-

-

Equilibration:

-

Phase Separation and Analysis:

-

Calculation of Sorption:

-

Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

Determine the soil-water distribution coefficient (Kd) by plotting the amount of sorbed this compound against the equilibrium concentration in the solution.

-

Normalize the Kd value to the organic carbon content of the soil to obtain the organic carbon-water (B12546825) partitioning coefficient (Koc), which allows for comparison across different soil types.

-

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Caption: Degradation pathway of this compound in the environment.

Caption: Workflow of this compound's environmental fate assessment.

Conclusion

The environmental fate of this compound in agricultural ecosystems is a complex interplay of various chemical and biological processes. Its persistence is primarily dictated by temperature-dependent degradation, while its mobility is largely controlled by sorption to soil organic matter. The primary degradation product, 6-chloropicolinic acid, is more mobile than the parent compound. Although this compound is considered to have low to moderate mobility, its detection in surface waters highlights the potential for off-site transport.[13] A comprehensive understanding of these processes, facilitated by the standardized experimental protocols outlined in this guide, is essential for the responsible management of this important agricultural tool and the protection of environmental quality.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]

- 6. scirp.org [scirp.org]

- 7. upload.wikimedia.org [upload.wikimedia.org]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fate and transport of this compound in agroecosystems: Occurrence in agricultural soils, subsurface drains, and receiving streams in the Midwestern US - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitrapyrin's Impact on Nitrous Oxide (N2O) Emissions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrapyrin, a potent nitrification inhibitor, plays a crucial role in mitigating agricultural nitrous oxide (N2O) emissions, a significant greenhouse gas. By selectively inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme in soil bacteria, this compound effectively slows the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This action not only reduces the substrate available for N2O production during both nitrification and denitrification but also enhances nitrogen use efficiency (NUE) in crops. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantified impact on N2O emissions, detailed experimental protocols for its evaluation, and visual representations of the key pathways and processes involved.

Mechanism of Action: Inhibition of Nitrification

This compound's primary mode of action is the specific inhibition of ammonia monooxygenase (AMO), the enzyme responsible for the initial and rate-limiting step of nitrification.[1][2][3][4] This enzymatic process, carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), converts ammonium (NH₄⁺) to hydroxylamine (B1172632) (NH₂OH), which is subsequently oxidized to nitrite (B80452) (NO₂⁻). By blocking AMO, this compound effectively halts this conversion, leading to the retention of nitrogen in the more stable ammonium form for an extended period.[5]

The reduction in N2O emissions is a direct consequence of this inhibition. N2O can be produced during two key microbial processes in the soil nitrogen cycle:

-

Nitrification: A small amount of N2O is released as a byproduct during the oxidation of ammonium to nitrite. By inhibiting this step, this compound directly reduces nitrification-derived N2O.

-

Denitrification: This anaerobic process, carried out by a diverse group of microorganisms, reduces nitrate (NO₃⁻) to dinitrogen gas (N₂), with N2O as a key intermediate. By limiting the production of nitrate, this compound indirectly limits the substrate available for denitrification, thereby significantly curbing N2O emissions from this pathway.[6]

Quantitative Impact on N2O Emissions and Crop Performance